molecular formula C10H11ClO2S B15077218 Methyl 3-(4-chlorophenylthio)propionate CAS No. 54696-23-0

Methyl 3-(4-chlorophenylthio)propionate

Cat. No.: B15077218
CAS No.: 54696-23-0
M. Wt: 230.71 g/mol
InChI Key: DAMGUOXWBLUJSL-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenylthio)propionate is an organic compound with the molecular formula C10H11ClO2S. It is a member of the thioester family, characterized by the presence of a sulfur atom bonded to a carbonyl group. This compound is often used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenylthio)propionate typically involves the reaction of 4-chlorothiophenol with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, where the thiol group of 4-chlorothiophenol attacks the β-carbon of the acrylate, forming the thioester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenylthio)propionate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(4-chlorophenylthio)propionate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenylthio)propionate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(phenylthio)propionate
  • Methyl 3-(4-chlorophenylthio)-2-methylpropionate
  • 3-(4-chlorophenylthio)propionitrile

Uniqueness

Methyl 3-(4-chlorophenylthio)propionate is unique due to the presence of both a chlorine atom and a thioester group. This combination imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the thioester group contributes to its stability and solubility .

Properties

CAS No.

54696-23-0

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)sulfanylpropanoate

InChI

InChI=1S/C10H11ClO2S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3

InChI Key

DAMGUOXWBLUJSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=CC=C(C=C1)Cl

Origin of Product

United States

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